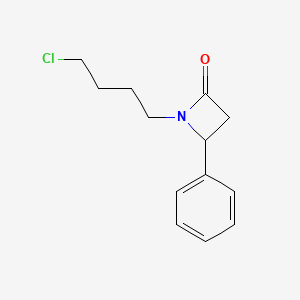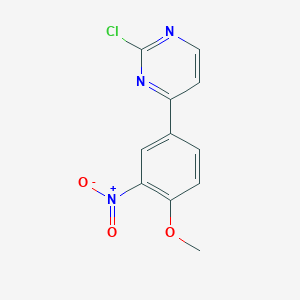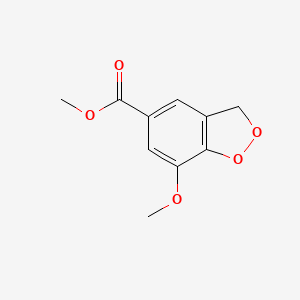
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- is a chemical compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Vorbereitungsmethoden
The synthesis of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- typically involves the reaction of 4-chlorobutylamine with phenylacetyl chloride under basic conditions to form the corresponding amide. This amide is then cyclized to form the azetidinone ring. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azetidinone to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including beta-lactam antibiotics.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the mechanism of action of beta-lactam antibiotics and their interactions with bacterial enzymes.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- involves its interaction with bacterial enzymes, particularly penicillin-binding proteins. These interactions inhibit the synthesis of bacterial cell walls, leading to the bactericidal effect. The compound’s structure allows it to mimic the natural substrate of these enzymes, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- include other azetidinones and beta-lactam antibiotics such as penicillins and cephalosporins. Compared to these compounds, 2-Azetidinone, 1-(4-chlorobutyl)-4-phenyl- may offer unique properties such as enhanced stability or specific activity against certain bacterial strains.
Eigenschaften
CAS-Nummer |
89044-72-4 |
|---|---|
Molekularformel |
C13H16ClNO |
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
1-(4-chlorobutyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C13H16ClNO/c14-8-4-5-9-15-12(10-13(15)16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
InChI-Schlüssel |
ARPHGQBULWOYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C1=O)CCCCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-dimethyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14128106.png)


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)propanoic acid](/img/structure/B14128118.png)

![N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128123.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14128133.png)



![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)

![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

